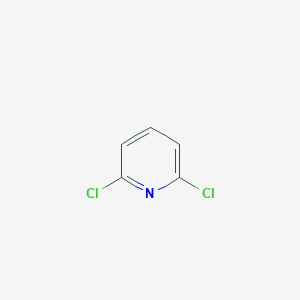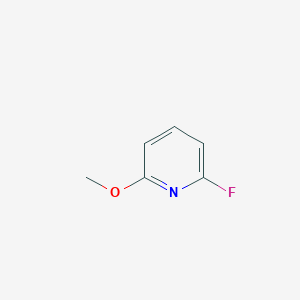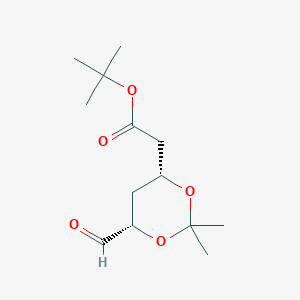![molecular formula C8H9NO2 B045730 N-[3-(Hydroxymethyl)phenyl]formamide CAS No. 122488-77-1](/img/structure/B45730.png)
N-[3-(Hydroxymethyl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formamidobenzyl alcohol, also known as N-[3-(hydroxymethyl)phenyl]formamide, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzyl alcohol where the benzyl group is substituted with a formamide group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formamidobenzyl alcohol can be synthesized through several methods. One common approach involves the formylation of benzyl alcohol derivatives. The reaction typically involves the use of formic acid or formic acid derivatives under acidic or basic conditions. Another method includes the reduction of 3-formylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of 3-formamidobenzyl alcohol often employs catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Formamidobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced derivatives using agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3-Formylbenzyl alcohol, 3-formylbenzoic acid.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Derivatives with different functional groups replacing the hydroxyl group
Scientific Research Applications
3-Formamidobenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals, dyes, and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-formamidobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Benzyl Alcohol: A simple alcohol with a benzyl group, used as a solvent and in the synthesis of esters.
3-Formylbenzyl Alcohol: An aldehyde derivative, used in organic synthesis.
3-Aminobenzyl Alcohol: An amine derivative, studied for its potential biological activities
Uniqueness: 3-Formamidobenzyl alcohol is unique due to the presence of both formamide and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
122488-77-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]formamide |
InChI |
InChI=1S/C8H9NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-4,6,10H,5H2,(H,9,11) |
InChI Key |
MQNPPNOWODHWAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC=O)CO |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)CO |
Synonyms |
Formamide, N-[3-(hydroxymethyl)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)











![2-[[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]sulfanyl]acetic acid](/img/structure/B45674.png)
